Methyl geranate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274147 | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-09-9 | |

| Record name | Methyl geranate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl geranate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GERANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl Geranate (B1243311): Chemical Properties and Structure

Methyl geranate is a naturally occurring monoterpenoid and an ester recognized for its characteristic fruity and floral aroma.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and biological activities.

Chemical Structure

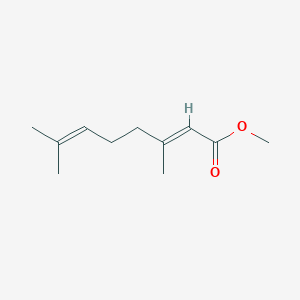

This compound is the methyl ester of geranic acid.[1][2] Its chemical structure is characterized by a 10-carbon chain with two double bonds and a methyl ester functional group.

IUPAC Name: methyl (2E)-3,7-dimethylocta-2,6-dienoate[1][4]

Synonyms: (E)-methyl geranate, Geranic acid methyl ester, Methyl trans-geranate, Methyl (E)-3,7-dimethylocta-2,6-dienoate.[1][2][4]

Stereoisomerism: this compound is the (E)- or trans-isomer with respect to the double bond at the C2 position. The corresponding (Z)- or cis-isomer is known as methyl nerate.[5]

Molecular Formula: C₁₁H₁₈O₂[1][2][4][6][7][8]

SMILES: CC(=CCC/C(=C/C(=O)OC)/C)C[4]

InChI Key: ACOBBFVLNKYODD-CSKARUKUSA-N[2][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is soluble in organic solvents like alcohol but has limited solubility in water.[2][] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 182.26 g/mol | [1][4][6][8][10] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 247.4 °C at 760 mmHg | [1][3] |

| Density | 0.909 - 0.927 g/cm³ at 25 °C | [1][6] |

| Refractive Index | 1.467 - 1.472 at 20 °C | [6] |

| Flash Point | 91 - 98.89 °C | [1][6] |

| Vapor Pressure | 0.00036 mmHg at 20 °C | [6] |

| Solubility | Soluble in alcohol, insoluble in water | [2][] |

| CAS Number | 1189-09-9 | [1][4][6][7] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band for the C=O stretching vibration of the ester group around 1750-1735 cm⁻¹. Absorptions due to C-H stretching vibrations are observed around 2900 cm⁻¹, and C-O stretching vibrations are seen in the 1200-1180 cm⁻¹ region.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of this compound.[3][4]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of this compound in various samples.[1][4][12][13][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig-Horner reaction.[15]

Protocol:

-

Reactant Preparation: A solution of methyl heptenone is mixed with trimethyl phosphonoacetate in a tetrahydrofuran (B95107) (THF) solvent.

-

Ylide Formation: Sodium hydride (NaH) is added to the mixture to facilitate the formation of the ylide.

-

Reaction: The mixture is stirred for 24-48 hours to allow the Wittig-Horner reaction to proceed.

-

Hydrolysis and Extraction: Water is added to hydrolyze the reaction mixture. The organic layer containing this compound is then separated.

-

Purification: The crude product can be further purified using techniques such as distillation or chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

-

Gas Chromatography (GC): Used to separate this compound from other volatile compounds.

-

Mass Spectrometry (MS): Coupled with GC, it provides identification based on the mass-to-charge ratio of fragmented ions.

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and antioxidant properties.[1][2] It also plays a role in plant and insect chemical communication.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, inhibiting biofilm formation by disrupting the synthesis of the extracellular polymeric substance matrix.[1] This anti-biofilm activity is observed in both Gram-positive and Gram-negative bacteria.[1]

Plant Defense Signaling

In some plants, such as Achyranthes bidentata, this compound is involved in defense mechanisms.[1] The plant hormone methyl jasmonate (MeJA) can elicit the biotransformation of geraniol (B1671447) (stored as a glucose conjugate) into volatile this compound.[][10] This emission can deter herbivores and attract beneficial insects like parasitoids.[1]

Caption: Role of this compound in plant defense.

Insect Pheromone

In the burying beetle Nicrophorus vespilloides, breeding females release this compound as a chemical signal.[] This pheromone helps males identify the breeding status of the female and distinguish her from non-breeding intruders.[]

Applications

Due to its pleasant aroma, this compound is a common ingredient in the fragrance and flavor industries.[1][2][3] It is used in perfumes, cosmetics, soaps, and as a flavoring agent.[2][3] Its antimicrobial properties also suggest potential applications as a natural preservative.[1] In agriculture, its role as a semiochemical could be explored for pest management strategies.

References

- 1. Buy this compound | 1189-09-9 [smolecule.com]

- 2. CAS 1189-09-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C11H18O2 | CID 5365910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-Geranic acid methyl ester [webbook.nist.gov]

- 6. ScenTree - this compound (CAS N° 1189-09-9) [scentree.co]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. trans-Geranic acid methyl ester [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester [webbook.nist.gov]

- 15. CN103483168A - Synthetic method of Damascenone - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Geranate (CAS 1189-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311) (CAS 1189-09-9) is a naturally occurring monoterpenoid ester recognized for its characteristic fruity and floral aroma. Beyond its established use in the fragrance and flavor industries, emerging research has highlighted its potential biological activities, including antimicrobial properties, and its involvement in crucial plant and insect signaling pathways. This technical guide provides a comprehensive overview of methyl geranate, encompassing its chemical and physical properties, detailed synthesis and purification protocols, in-depth spectral analysis, and a review of its biological significance and potential applications in drug development. Experimental methodologies are detailed to enable replication and further investigation, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound is the methyl ester of geranic acid. Its fundamental properties are summarized in the table below, compiled from various sources.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 1189-09-9 | [1][2][3][4] |

| IUPAC Name | methyl (2E)-3,7-dimethylocta-2,6-dienoate | [1] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][2][4] |

| Molecular Weight | 182.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, floral, waxy, green | |

| Density | 0.920 - 0.927 g/cm³ at 20°C | [3] |

| Boiling Point | 70°C at 4 mmHg | |

| Flash Point | 91°C (195.8°F) | [3] |

| Refractive Index | 1.467 - 1.472 at 20°C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis and Purification

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of geranic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve geranic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound can be purified by either vacuum fractional distillation or column chromatography.

2.2.1. Vacuum Fractional Distillation

This method is suitable for purifying larger quantities of the product and separates compounds based on their boiling points at reduced pressure.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 70°C at 4 mmHg).

2.2.2. Column Chromatography

Column chromatography is a versatile technique for purifying smaller quantities of this compound, separating it from impurities based on polarity.

Experimental Protocol:

-

Column Packing: Prepare a silica (B1680970) gel column using a slurry packing method with a non-polar solvent such as hexane.[5][6]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.[5][6]

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The polarity of the eluent is chosen so that the retention factor (Rf) of this compound is around 0.2-0.3 on a TLC plate.[7]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H and ¹³C NMR Spectral Data:

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~5.68 | s | 1H | H-2 | |

| ~5.08 | t | 1H | H-6 | |

| ~3.68 | s | 3H | OCH₃ | |

| ~2.16 | s | 3H | CH₃-3 | |

| ~2.10 | m | 4H | H-4, H-5 | |

| ~1.68 | s | 3H | CH₃-7 | |

| ~1.60 | s | 3H | CH₃-8 |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| ~167.0 | C-1 (C=O) | |

| ~161.0 | C-3 | |

| ~139.0 | C-7 | |

| ~123.0 | C-6 | |

| ~115.5 | C-2 | |

| ~51.0 | OCH₃ | |

| ~41.0 | C-4 | |

| ~26.5 | C-5 | |

| ~25.5 | C-8 | |

| ~19.0 | CH₃-3 | |

| ~17.5 | CH₃-7 |

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum.

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2915 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1645 | Medium | C=C stretch |

| ~1225 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification.

GC-MS Fragmentation Data:

| m/z | Relative Intensity | Possible Fragment |

| 182 | [M]⁺ | Molecular ion |

| 151 | [M - OCH₃]⁺ | |

| 123 | [M - COOCH₃]⁺ | |

| 114 | [M - C₅H₁₀]⁺ (McLafferty rearrangement) | |

| 83 | [C₆H₁₁]⁺ | |

| 69 | Base Peak | [C₅H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Biological Activities and Signaling Pathways

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is suitable for determining the MIC of lipophilic compounds like this compound.[3][8][9][10][11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. To enhance solubility in the aqueous broth, a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.002%) can be used.[8][9]

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative Antimicrobial Activity Data:

Specific MIC values for this compound are not extensively reported in the readily available literature and would require targeted experimental investigation.

Role in Plant Signaling: The Jasmonate Pathway

This compound is involved in plant defense responses, which are often mediated by the jasmonate signaling pathway. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in this pathway.

Jasmonate Signaling Pathway Overview:

The binding of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex triggers the ubiquitination and subsequent degradation of JAZ repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in defense and development.[1][2][12][13][14][15]

Role in Insect Physiology: Juvenile Hormone Biosynthesis

This compound is structurally related to insect juvenile hormones (JHs), which are crucial for regulating development, metamorphosis, and reproduction. The biosynthesis of Juvenile Hormone III (JH III), a common JH in many insect species, involves a series of enzymatic steps starting from acetyl-CoA.

Juvenile Hormone III Biosynthesis Pathway Overview:

The pathway begins with the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). FPP is then converted to farnesoic acid, which is subsequently methylated by juvenile hormone acid methyltransferase (JHAMT) to form methyl farnesoate. The final step is the epoxidation of methyl farnesoate by a P450 epoxidase to yield JH III.[2][16][17][18][19]

Applications in Drug Development

The biological activities of this compound suggest several potential avenues for its application in drug development:

-

Antimicrobial Agents: Its demonstrated antimicrobial properties make it a candidate for the development of new antibacterial and antifungal agents, particularly in an era of increasing antibiotic resistance.

-

Agrochemicals: The involvement of this compound in insect physiology suggests its potential as a lead compound for the development of novel, target-specific insecticides that disrupt insect development and reproduction.

-

Anti-inflammatory and Anticancer Research: The connection to the jasmonate pathway, which has been implicated in inflammation and cancer, suggests that this compound and its derivatives could be investigated for their potential in these therapeutic areas.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile molecule with a well-established presence in the fragrance and flavor industries and growing potential in the pharmaceutical and agrochemical sectors. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and spectral characteristics. The elucidation of its role in key biological signaling pathways, coupled with its antimicrobial activity, opens up exciting avenues for future research and development. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers seeking to explore the full potential of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. MIC EUCAST [mic.eucast.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Khan Academy [khanacademy.org]

- 7. Column chromatography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]

- 17. Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthetic Pathway of Insect Juvenile Hormone III in Cell Suspension Cultures of the Sedge Cyperus iria - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Methyl Geranate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a volatile monoterpenoid ester, contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of methyl geranate in plants, detailing the enzymatic steps, precursor molecules, and relevant genetic information. The guide summarizes available quantitative data, provides detailed experimental protocols for key analytical methods, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this important biochemical process.

Introduction

This compound is a naturally occurring organic compound found in a variety of plants, including those from the Lamiaceae and Geraniaceae families. It is a key contributor to the floral and fruity scent profiles of many essential oils. Beyond its aromatic properties, this compound and its precursor, geranic acid, have been investigated for their potential biological activities. This guide focuses on the elucidation of the biosynthetic route to this compound in plant systems, providing a technical resource for researchers in phytochemistry, biotechnology, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The pathway to this compound proceeds through a series of enzymatic reactions, as outlined below.

Putative Biosynthetic Pathway of this compound:

Natural Occurrence of Methyl Geranate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) (C₁₁H₁₈O₂) is a monoterpenoid ester that contributes to the characteristic aroma of various essential oils. Its pleasant, fruity, and slightly rosy scent makes it a valuable compound in the fragrance and flavor industries. Beyond its aromatic properties, methyl geranate and the essential oils containing it are of increasing interest to researchers for their potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound in essential oils, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic origins.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, part of the plant used for extraction, and the extraction method employed. The following table summarizes the quantitative data for this compound content in several essential oils as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Plant Part | Geographical Origin | Extraction Method | This compound (% of total oil) | Reference |

| Callitris columellaris | Wood | Australia | Not Specified | 0.10 | [1] |

| Callitris intratropica | Wood | Australia | Not Specified | 0.20 | [1] |

| Citrus bergamia (Bergamot) | Peel | Not Specified | Not Specified | 0.002 - 0.015 | [1] |

| Michelia champaca (Champaca) | Flower (Concrete) | Not Specified | Not Specified | 0.05 | [1] |

| Couroupita guianensis (Cannonball Tree) | Flower | Brazil | Not Specified | 0.10 | [1] |

Experimental Protocols

The identification and quantification of this compound in essential oils are predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative experimental protocol synthesized from common practices in the analysis of essential oil composition.

Sample Preparation

-

Dilution: Dilute the essential oil sample in a suitable organic solvent (e.g., methanol, hexane, or ethyl acetate) to a concentration of approximately 1% (v/v). This prevents column overload and ensures sharp chromatographic peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: An Agilent 6890 series gas chromatograph coupled to a mass selective detector is a commonly used system.

-

Column: A non-polar capillary column, such as an HP-5MS (5% phenyl methyl siloxane; 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically employed for the separation of volatile compounds.

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of 1.0 mL/min.

-

Injection: Inject 1 µL of the diluted sample in split mode with a split ratio of 1:25 to 1:100. The injector temperature is typically set to 250-280°C.

-

Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of compounds in an essential oil. A typical program is as follows:

-

Initial temperature: 60°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 3-5°C/min to 240-280°C.

-

Final hold: Maintain the final temperature for 5-15 minutes.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 500.

-

Solvent Delay: A solvent delay of 2-4 minutes is used to prevent the solvent peak from damaging the detector.

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and with data from mass spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley.

-

Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram (area percent normalization). For more precise quantification, an internal standard method can be employed.

Biosynthesis of this compound in Plants

This compound is a monoterpenoid, and its biosynthesis in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps leading to the formation of this compound are outlined in the signaling pathway diagram below.

Caption: Putative biosynthetic pathway of this compound in plants.

The biosynthesis begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor of monoterpenes. GPP is then converted to geraniol by the enzyme geraniol synthase. Subsequent oxidation of geraniol yields geranic acid. The final step is the methylation of the carboxyl group of geranic acid, a reaction catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, to form this compound. While the specific O-methyltransferase responsible for this reaction in many plant species has yet to be fully characterized, the existence of a wide range of O-methyltransferases in plants that act on various secondary metabolites strongly supports this proposed mechanism.

Experimental Workflow for Analysis

The logical flow of an experiment to identify and quantify this compound in an essential oil is depicted in the following diagram.

Caption: A typical experimental workflow for the GC-MS analysis of this compound in essential oils.

Conclusion

This compound is a naturally occurring monoterpenoid ester found in a variety of essential oils, contributing to their aromatic profiles. Its identification and quantification are reliably achieved through GC-MS analysis, for which standardized protocols are well-established. The biosynthesis of this compound in plants follows the general pathway of monoterpene synthesis, with a final methylation step that is a promising area for further enzymatic characterization. This technical guide provides a foundational understanding for researchers and professionals in the fields of natural products chemistry, pharmacology, and drug development who are interested in the study and application of this compound and its essential oil sources.

References

An In-depth Technical Guide on Methyl Geranate as a Plant Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a monoterpenoid ester, is an intriguing plant volatile organic compound (PVOC) with a characteristic floral and fruity aroma. While its role as an insect pheromone and anti-aphrodisiac has been a primary focus of research, its significance within the plant kingdom is an emerging area of study. This technical guide provides a comprehensive overview of methyl geranate's presence in various plant species, its biosynthesis, and its potential physiological roles. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.

Introduction

Volatile organic compounds (VOCs) are crucial for a plant's interaction with its environment, mediating processes from attracting pollinators to defending against herbivores. This compound (C₁₁H₁₈O₂) is a lipophilic, volatile ester that has been identified as a component of the essential oils of several plant species. Its pleasant scent has led to its use in the fragrance industry. However, its biological functions as a PVOC are not yet fully understood, presenting a promising field for scientific investigation. This guide aims to consolidate the current knowledge on this compound in plants to facilitate further research into its ecological and physiological significance.

Occurrence and Quantitative Data

This compound has been identified in a variety of plant species, often as a minor but significant component of their volatile profile. The concentration of this compound can vary considerably depending on the plant species, tissue type, and environmental conditions. A summary of its presence in several plant species is presented in Table 1.

Table 1: Quantitative Data of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration/Percentage | Reference(s) |

| Eucalyptus staigeriana | Myrtaceae | Leaves | 5.2% of essential oil | [1] |

| Eucalyptus staigeriana | Myrtaceae | Leaves | 11-18% of essential oil | [2] |

| Elettaria cardamomum (Cardamom) | Zingiberaceae | Grains | 0.11% of essential oil | [3] |

| Elettaria cardamomum (Cardamom) | Zingiberaceae | Not specified | 0.2% of essential oil | [4] |

| Juniperus communis (Juniper) | Cupressaceae | Berries | Trace amount | [5] |

| Aquilaria malaccensis | Thymelaeaceae | Wood | Presence not confirmed in reviewed abstracts | [6][7][8] |

| Minthostachys mollis | Lamiaceae | Aerial Parts | Presence reported, quantification not specified in abstracts | [9][10][11][12][13] |

| Juniperus rigida | Cupressaceae | Not specified | Presence not confirmed in reviewed abstracts | [14][15][16][17][18][19] |

| Phlomoides umbrosa | Lamiaceae | Roots/Rhizome | Presence not confirmed in reviewed abstracts | [20][21][22][23] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the terpenoid pathway, with geranyl pyrophosphate (GPP) serving as a key precursor. The final step involves the methylation of geranic acid. This reaction is likely catalyzed by a member of the S-adenosyl-L-methionine (SAM)-dependent SABATH family of methyltransferases.

Putative Biosynthetic Pathway

The proposed pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

Caption: Putative biosynthetic pathway of this compound in plants.

While the complete enzymatic cascade for this compound biosynthesis in plants has not been fully elucidated, research on a farnesoic acid methyltransferase (FAMT) from Arabidopsis thaliana, a member of the SABATH family, has shown activity with geranic acid, suggesting its potential involvement.[24] Further research is needed to identify and characterize the specific geranic acid methyltransferases in different plant species.

Physiological Role and Biological Activity

The direct physiological effects of this compound on plants are largely unknown and represent a significant knowledge gap. Much of the research on related compounds has focused on methyl jasmonate, a key signaling molecule in plant defense. It is plausible that this compound may also play a role in plant defense signaling or have allelopathic properties.

Potential Role in Plant Defense

Volatile methyl esters, such as methyl salicylate, are well-known airborne signals that can induce defense responses in neighboring plants.[25] While direct evidence for this compound is lacking, its structural similarity to other signaling molecules suggests it could potentially be involved in priming or inducing defense gene expression in response to herbivory or pathogen attack.

Potential Allelopathic Effects

Allelopathy is the process by which a plant releases chemicals that affect the growth and development of neighboring plants. Some volatile terpenoids have been shown to have allelopathic effects, such as inhibiting seed germination.[1][8] Future research could explore whether this compound exhibits similar properties, which could have implications for agriculture and weed management.

Experimental Protocols

To facilitate further research into this compound as a PVOC, this section outlines key experimental methodologies.

Collection and Analysis of this compound from Plant Headspace

Objective: To collect, identify, and quantify this compound from the volatile emissions of a plant.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: General workflow for HS-SPME GC-MS analysis of plant volatiles.

Detailed Protocol:

-

Sample Preparation: Enclose a known mass of fresh plant material (e.g., leaves, flowers) in a sealed, airtight glass vial.

-

Headspace Collection: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.

-

GC-MS Analysis:

-

Thermally desorb the collected volatiles from the SPME fiber in the injection port of a gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer.

-

Identify this compound by comparing its mass spectrum and retention time to an authentic standard.

-

-

Quantification: Quantify the amount of this compound by comparing its peak area to a calibration curve generated using known concentrations of a this compound standard.

Investigating the Role of this compound in Plant-Insect Interactions

Objective: To determine if an insect species can detect this compound emitted from a plant.

Methodology: Electroantennography (EAG).

Caption: Simplified workflow for Electroantennography (EAG) experiment.

Detailed Protocol:

-

Antenna Preparation: Excise an antenna from the head of the insect of interest and mount it between two electrodes.

-

Stimulus Preparation: Prepare a dilution of this compound in a suitable solvent and apply it to a filter paper inside a Pasteur pipette.

-

Stimulus Delivery: Deliver a puff of air through the pipette, carrying the this compound odor over the mounted antenna.

-

Data Recording: Record the electrical potential change across the antenna using the electrodes and an amplifier. A significant depolarization indicates that the insect's olfactory receptor neurons are responding to this compound.

Investigating the Effect of this compound on Plant Gene Expression

Objective: To determine if exposure to this compound induces changes in the expression of defense-related genes in plants.

Methodology: Quantitative Real-Time PCR (qRT-PCR).

Caption: Workflow for analyzing plant gene expression in response to this compound.

Detailed Protocol:

-

Plant Treatment: Expose whole plants or detached leaves to a known concentration of volatile this compound in a sealed chamber for a specific duration. Use a control group with no this compound exposure.

-

RNA Extraction: Harvest the plant tissue at different time points after exposure and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for target defense-related genes (e.g., PR genes, genes involved in phytoalexin biosynthesis) and a reference gene for normalization.

-

Data Analysis: Analyze the relative expression levels of the target genes in the this compound-treated plants compared to the control plants.

Future Directions and Conclusion

The study of this compound as a plant volatile organic compound is a field with considerable potential for new discoveries. While its presence in several plant species is established, a significant number of questions remain. Future research should focus on:

-

Comprehensive Quantification: A broader survey of plant species to quantify this compound emission rates and their variation in response to biotic and abiotic stresses.

-

Elucidation of Biosynthetic Pathways: Identification and characterization of the specific methyltransferases responsible for this compound synthesis in different plant species.

-

Physiological and Ecological Functions: In-depth studies to determine the direct effects of this compound on plant physiology, including its role in defense signaling, allelopathy, and plant-plant communication.

-

Translational Research: Exploring the potential applications of this compound in agriculture as a biopesticide, a growth regulator, or a tool for enhancing crop resilience.

This technical guide provides a solid foundation for researchers to build upon. By addressing the current knowledge gaps, the scientific community can unlock the full potential of this compound as a significant player in the chemical ecology of plants and as a valuable natural product for various applications.

References

- 1. Effects of allelochemicals from plants on seed germination [maxapress.com]

- 2. A Collaborative Classroom Investigation of the Evolution of SABATH Methyltransferase Substrate Preference Shifts over 120 My of Flowering Plant History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Collaborative Classroom Investigation of the Evolution of SABATH Methyltransferase Substrate Preference Shifts over 120 My of Flowering Plant History - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative functional genomic study of substrate specificity evolution of the SABATH family of methyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. Human Metabolome Database: Showing metabocard for Geranic acid (HMDB0036103) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 12. Frontiers | Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi [frontiersin.org]

- 13. Pathogen-induced m6A dynamics affect plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Geranic Acid Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. essencejournal.com [essencejournal.com]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 20. Chemical composition and antimicrobial activity of essential oil from Minthostachys mollis against oral pathogens [scielo.sld.cu]

- 21. Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioinformatic Identification of Novel Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical composition and diversity of the essential oils of Juniperus rigida along the elevations in Helan and Changbai Mountains and correlation with the soil characteristics | Semantic Scholar [semanticscholar.org]

- 24. plantsuccess.org [plantsuccess.org]

- 25. researchgate.net [researchgate.net]

The Role of Methyl Geranate in Plant Defense: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the role of methyl geranate (B1243311) as a primary signaling molecule or direct defense compound in plants is currently limited. This guide synthesizes the available information on its biosynthesis and places it within the broader, well-established context of monoterpenoid volatiles in plant defense mechanisms. The quantitative data and experimental protocols provided are based on studies of closely related compounds and general methodologies for analyzing plant volatiles, serving as a framework for future research on methyl geranate.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a multitude of threats, including pathogens and herbivores. A key component of this arsenal is the production of a diverse array of secondary metabolites, among which are volatile organic compounds (VOCs). These VOCs can act directly as toxins or deterrents, or indirectly as signals to attract natural enemies of herbivores or to prime defenses in neighboring plants.[1][2][3]

This compound (C₁₁H₁₈O₂) is a monoterpenoid methyl ester. While its counterpart, methyl jasmonate, is a well-documented master regulator of plant defense signaling, the specific functions of this compound are less understood.[4][5] However, emerging evidence suggests it is a product of defense-related pathways, synthesized from the central monoterpenoid precursor, geranyl diphosphate (B83284) (GPP).[6][] This guide provides a technical overview of the known biosynthesis of this compound, its putative role in plant immunity, and the experimental frameworks required for its study.

Biosynthesis of this compound

The synthesis of this compound in plants is intrinsically linked to the core terpenoid biosynthetic pathway and can be induced by canonical defense signals. The pathway originates in the plastid and culminates in a final methylation step.

The Plastidial MEP Pathway and GPP Synthesis

The universal C5 building blocks for monoterpenes, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are produced in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[6] Geranyl diphosphate (GPP) synthase then catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound GPP.[6][8] This molecule is a critical branch-point, serving as the direct precursor for the vast family of C10 monoterpenoids that are central to plant defense.[9]

Conversion of GPP to Geranic Acid

GPP is hydrolyzed and subsequently oxidized to form geranic acid. While the specific enzymes catalyzing these steps in the context of this compound synthesis are not fully elucidated, this conversion is a known route in plant metabolism.[10]

Methylation of Geranic Acid

The final step is the methylation of geranic acid to form this compound. This reaction is catalyzed by a carboxyl methyltransferase, which uses S-adenosyl-L-methionine (SAM) as a methyl donor. Research has identified methyltransferases in the SABATH family in Arabidopsis thaliana that are capable of methylating geranic acid, providing a potential enzymatic basis for this conversion.[11][12] Crucially, one study demonstrated that in Achyranthes bidentata, the biotransformation of a geraniol (B1671447) conjugate into this compound is elicited by the application of methyl jasmonate (MeJA), directly linking this compound production to the jasmonate defense signaling pathway.[]

Role in Plant Defense Signaling

Direct evidence for this compound's role as a signaling molecule is lacking. However, its identity as a monoterpenoid VOC and its production following MeJA elicitation allow for an informed hypothesis based on the known functions of related compounds.[] Monoterpenes are key components of herbivore- and pathogen-induced VOC blends and are integral to both direct and indirect defense strategies.[13]

Putative Functions as a Volatile Organic Compound (VOC)

-

Direct Defense: Like other monoterpenes (e.g., pinenes, limonene), this compound may exhibit direct toxicity or repellency against insect herbivores and microbial pathogens.[6]

-

Indirect Defense: As a component of the VOC blend, it could contribute to the attraction of predators and parasitoids of herbivores.

-

Plant-Plant Signaling: Monoterpenes such as α- and β-pinene have been shown to act as airborne signals that prime or induce defense responses in neighboring plants, a phenomenon associated with Systemic Acquired Resistance (SAR).[14][15][16] this compound could potentially contribute to this chemical communication network.

The induction of this compound by MeJA suggests it functions as a downstream output of the jasmonate pathway, which is the primary signaling cascade for defense against necrotrophic pathogens and chewing insects.[5][]

Quantitative Data on Related Monoterpenes in Plant Defense

No quantitative data is currently available for the specific effects of this compound on plant defense responses. The following table summarizes representative data for other monoterpenes known to be involved in plant immunity, illustrating the types of effects that could be investigated for this compound.

| Compound(s) | Plant Species | Pathogen/Herbivore | Measured Effect | Magnitude of Effect | Reference |

| α-pinene, β-pinene | Arabidopsis thaliana | Pseudomonas syringae pv. tomato (Pst) | Induction of PR1 (Pathogenesis-Related 1) gene expression after 24h exposure. | ~2.5-fold increase vs. control | [14][15] |

| α-pinene, β-pinene | Arabidopsis thaliana | Pseudomonas syringae pv. tomato (Pst) | Reduced bacterial growth in planta (log cfu/cm²) in exposed plants. | ~1.5 log reduction vs. control | [14][15] |

| Camphene, α-pinene, β-pinene | Arabidopsis thaliana | Pseudomonas syringae pv. tomato (Pst) | Induction of resistance in neighboring "receiver" plants exposed to volatiles from infected "sender" plants. | Significant reduction in bacterial titers | [14][15] |

| Geraniol | Achyranthes bidentata | Elicitation with MeJA | Biotransformation into this compound. | Detected via GC-MS analysis | [] |

Experimental Protocols

Detailed protocols for studying the role of this compound are not established. The following sections provide robust, generalized methodologies for the study of plant volatiles in defense, which can be adapted specifically for this compound.

Protocol: Elicitation and Headspace VOC Collection

This protocol describes how to elicit VOC production using a chemical inducer like methyl jasmonate and collect the emitted volatiles for analysis.

Materials:

-

Intact plants (e.g., Nicotiana benthamiana, Arabidopsis thaliana) grown in a controlled environment.

-

Elicitor solution: 1 mM Methyl Jasmonate (MeJA) in 0.1% (v/v) Tween-20. Control solution: 0.1% Tween-20.

-

Glass chambers or polyacetate bags for enclosing plants.

-

Volatile collection traps (e.g., glass tubes packed with Porapak Q or other adsorbent).

-

Vacuum pump and flowmeters.

-

Gas-tight syringes and spray bottles.

Procedure:

-

Plant Acclimation: Place healthy, intact plants individually into glass chambers. Allow them to acclimate for 2-4 hours under controlled light and temperature.

-

Elicitation: Spray the foliage of treatment plants evenly with the MeJA solution until runoff. Spray control plants with the control solution.

-

Volatile Collection: Seal the chambers. Connect the air inlet to a charcoal filter to provide clean air. Connect the outlet to a volatile collection trap.

-

Sampling: Draw air through the chamber and over the adsorbent trap using a vacuum pump at a constant flow rate (e.g., 200 mL/min) for a defined period (e.g., 4-8 hours).

-

Elution: After collection, remove the trap and elute the trapped volatiles using a suitable solvent (e.g., 200 µL of dichloromethane (B109758) or hexane) into a gas chromatography vial. Add an internal standard (e.g., n-octane) for quantification.

-

Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other volatiles.

References

- 1. plantae.org [plantae.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Methyl jasmonate: bridging plant defense mechanisms and human therapeutics" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 8. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct evolutionary strategies in the GGPPS family from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geranic acid | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. An Arabidopsis thaliana methyltransferase capable of methylating farnesoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Monoterpenes Support Systemic Acquired Resistance within and between Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. plantae.org [plantae.org]

The Function of Methyl Geranate in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a monoterpenoid ester, plays a significant and multifaceted role in the chemical communication of various insect species. This technical guide provides an in-depth exploration of the functions of methyl geranate, with a primary focus on its well-documented role as an anti-aphrodisiac pheromone in the burying beetle, Nicrophorus vespilloides. We delve into the biosynthesis of this compound, its correlation with reproductive physiology, and its direct impact on insect behavior. This guide also outlines detailed experimental protocols for the collection, analysis, and behavioral assessment of this semiochemical. Furthermore, we present quantitative data in structured tables and utilize Graphviz diagrams to illustrate key signaling pathways and experimental workflows, offering a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, foraging, and social organization. Semiochemicals, the information-carrying molecules, are central to these interactions. This compound ((E)-3,7-dimethyl-2,6-octadienoic acid methyl ester) is a volatile organic compound with a floral, fruity scent, recognized for its role in the fragrance industry.[1][2] In the realm of insect communication, it serves as a fascinating example of a single molecule with diverse functions, from a floral attractant to a sophisticated signaling molecule regulating reproductive behavior.

This guide synthesizes the current scientific understanding of this compound's function in insect communication, providing the necessary technical details for its study and potential application.

Biosynthesis and Physiological Regulation

The production of this compound in insects is intricately linked to their reproductive physiology, particularly through its connection to the juvenile hormone (JH) pathway. Juvenile hormone III (JH III) is a key regulator of reproductive maturation and behavior in many insect species.

Biosynthetic Pathway

This compound shares a biosynthetic precursor with JH III, geranyl pyrophosphate.[3] This shared pathway suggests that the emission of this compound can serve as an honest signal of an individual's hormonal state. In the burying beetle Nicrophorus vespilloides, a strong positive correlation has been observed between the titer of JH III and the emission of this compound.[1]

Role in Insect Communication: The Case of Nicrophorus vespilloides

The most extensively studied role of this compound in insect communication is as an anti-aphrodisiac in the burying beetle, Nicrophorus vespilloides. This species exhibits biparental care, and the regulation of mating behavior during the breeding cycle is crucial for reproductive success.

Anti-aphrodisiac Function

During parental care, female N. vespilloides with high levels of JH III, a state associated with temporary infertility, emit significant amounts of this compound.[1][4] This chemical signal is detected by males and inhibits their mating attempts. This ensures that the female can focus her energetic resources on caring for the existing brood rather than on further reproduction.[5]

Quantitative Behavioral Data

The emission of this compound by female N. vespilloides is directly influenced by the presence and size of their brood. Females caring for larvae emit significantly more this compound than females without larvae.[1] This increased emission has a clear impact on male mating behavior.

| Condition | This compound Emission (ng/20 min, mean ± s.e.) | Male Copulation Attempts |

| Females with larvae | Varies with brood size (e.g., ~40 ng for 20 larvae)[1] | Significantly reduced[5] |

| Females without larvae | Near zero[1] | Normal |

| Artificial this compound Source (430 ng/20 min) | 430 | 23.08% of males attempted copulation[5] |

| Control (Solvent only) | 0 | 78.57% of males attempted copulation[5] |

Table 1: Quantitative data on this compound emission in N. vespilloides and its effect on male copulation behavior.

Other Potential Roles in Insect Communication

While the anti-aphrodisiac function in N. vespilloides is well-established, this compound's presence in other ecological contexts suggests broader roles in insect communication.

Floral Volatile and Kairomone

This compound is a component of various floral scents, where it can act as an attractant for pollinators.[6][7][8] Its fruity and floral aroma can also serve as a kairomone for herbivorous insects, guiding them to host plants. Conversely, these same plant-derived volatiles can be exploited by predators and parasitoids to locate their herbivorous prey. For instance, some parasitoid wasps are known to be attracted to host-induced plant volatiles, although a specific link to this compound in this context requires further investigation.[9][10]

Limited Evidence in Other Insect Models

Despite extensive research on the chemical communication of Drosophila melanogaster and various social insects like stingless bees, there is currently limited specific information on the role of this compound in these species.[11][12][13][14][15] While the chemical profiles of stingless bee products and the olfactory responses of Drosophila have been studied, this compound has not been identified as a key semiochemical in these contexts.[12][13][14]

Experimental Protocols

The study of this compound in insect communication employs a range of sophisticated analytical and behavioral techniques.

Headspace Volatile Collection

Objective: To collect volatile organic compounds, including this compound, emitted by insects.

Methodology: Solid-Phase Microextraction (SPME)

-

Apparatus: SPME fiber (e.g., 75 µm Carboxen/PDMS), glass vial with a septum, heating block.

-

Procedure:

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in collected volatile samples.

Typical Parameters:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Mass Spectrometer: Agilent 5975 or similar, operating in electron ionization (EI) mode.

-

Identification: Based on comparison of retention time and mass spectrum with a synthetic standard of this compound.

Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex volatile mixture elicit a response from an insect's antenna.

Methodology:

-

Preparation: An insect antenna is excised and mounted between two electrodes filled with a saline solution.

-

GC Effluent Splitting: The effluent from the GC column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part being directed over the prepared antenna.

-

Data Acquisition: The FID signal and the electrical response from the antenna (the electroantennogram, or EAG) are recorded simultaneously. Peaks in the EAG trace that correspond to peaks in the FID chromatogram indicate biologically active compounds.[5][18]

Behavioral Assays

Objective: To determine the behavioral response of an insect to this compound.

Example: Mating Inhibition Assay in N. vespilloides

-

Apparatus: Observation arena (e.g., a petri dish).

-

Procedure:

-

A receptive female beetle is presented to a male.

-

A small septum impregnated with a known concentration of synthetic this compound in a solvent (e.g., hexane) is attached to the female's pronotum.

-

A control group of females is treated with a septum containing only the solvent.

-

The mating behavior of the male (e.g., number of copulation attempts, duration of courtship) is observed and recorded over a set period.

-

Statistical analysis (e.g., Chi-squared test, GLM) is used to compare the behavior of males towards treated and control females.[2][4][19]

-

Conclusion and Future Directions

This compound serves as a potent semiochemical in the chemical communication of Nicrophorus vespilloides, acting as an honest signal of female reproductive status and effectively regulating male mating behavior. Its biosynthesis is closely tied to the juvenile hormone pathway, providing a clear link between physiology and behavior. While its role as a floral volatile is recognized, its function as a kairomone for predators and parasitoids remains an area ripe for further investigation. The lack of significant findings for its role in well-studied models like Drosophila and social insects suggests either a species-specific function or a yet-to-be-discovered role.

Future research should focus on obtaining quantitative electrophysiological data from a wider range of insect species to understand the breadth of its perception. Screening for its effects on beneficial insects, such as parasitoids and predators, could lead to novel applications in integrated pest management. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted world of this compound in insect communication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Floral Volatiles: A Promising Method to Access the Rare Nocturnal and Crepuscular Bees [frontiersin.org]

- 7. doc.send2pub.com [doc.send2pub.com]

- 8. Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Do age and mating status affect olfactory response of the parasitoid, Microplitis croceipes (Hymenoptera: Braconidae) to host-related plant odors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Profile and Biological Potential of Scaptotrigona Bee Products (Hymenoptera, Apidae, Meliponini): An Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Odors drive feeding through gustatory receptor neurons in Drosophila | eLife [elifesciences.org]

- 14. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CSIRO Data Access Portal [data.csiro.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of an improved method to screen semiochemicals of insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thehive.icipe.org [thehive.icipe.org]

Antimicrobial Properties of Methyl Geranate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antimicrobial properties of various terpenoids and essential oil components. However, specific quantitative data and detailed mechanistic studies on methyl geranate (B1243311) remain limited. This guide provides a comprehensive overview of the established methodologies used to evaluate such properties and discusses the potential antimicrobial characteristics of methyl geranate based on current knowledge of related compounds. The quantitative data presented herein is illustrative and intended to serve as a template for the presentation of future experimental findings.

Introduction

This compound (C₁₁H₁₈O₂) is the methyl ester of geranic acid, a monoterpenoid found in various plants.[1][2] Its structural similarity to other known antimicrobial terpenoids, such as geraniol (B1671447) and citral, suggests its potential as an antimicrobial agent.[3][4] The exploration of natural compounds like this compound for antimicrobial applications is driven by the increasing challenge of antibiotic resistance and the demand for natural preservatives in the food and cosmetic industries. This document outlines the current understanding and experimental approaches to characterizing the antimicrobial profile of this compound.

Spectrum of Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in peer-reviewed literature, its parent acid and related compounds have demonstrated activity against a range of microorganisms. The data below are presented as a representative table for summarizing future experimental findings on the antimicrobial spectrum of this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Type | Strain (Example) | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | ATCC 29213 | 256 |

| Bacillus subtilis | Gram-positive bacteria | ATCC 6633 | 128 |

| Escherichia coli | Gram-negative bacteria | ATCC 25922 | 512 |

| Pseudomonas aeruginosa | Gram-negative bacteria | ATCC 27853 | >1024 |

| Candida albicans | Fungus (Yeast) | ATCC 90028 | 512 |

| Aspergillus niger | Fungus (Mold) | ATCC 16404 | >1024 |

Synergistic Antimicrobial Effects

The combination of natural compounds with conventional antibiotics is a promising strategy to combat drug-resistant pathogens. Such combinations can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. The checkerboard assay is a standard method to determine these interactions, and the results are often expressed as the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is typically considered synergistic.

Table 2: Illustrative Synergistic Activity of this compound with Conventional Antimicrobials (FICI Values)

| Microorganism | Antibiotic | Illustrative FICI | Interpretation |

| Staphylococcus aureus (MRSA) | Ampicillin | 0.375 | Synergy |

| Escherichia coli | Gentamicin | 0.75 | Additive |

| Candida albicans | Fluconazole | 0.5 | Synergy |

Potential Mechanisms of Action

Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on the known mechanisms of similar terpenoids, several potential modes of action can be proposed:

-

Disruption of Cell Membrane Integrity: Like many lipophilic essential oil components, this compound may intercalate into the lipid bilayer of microbial cell membranes. This can disrupt the membrane structure, increase its fluidity and permeability, and lead to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.

-

Enzyme Inhibition: this compound could potentially inhibit the activity of crucial microbial enzymes involved in metabolic pathways, protein synthesis, or cell wall maintenance.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some terpenoids have been shown to interfere with biofilm formation by inhibiting bacterial adhesion, disrupting the extracellular polymeric substance (EPS) matrix, or downregulating genes involved in biofilm development.

-

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Some natural compounds can interfere with QS signaling, thereby reducing the pathogenicity of bacteria without directly killing them. One study has indicated that an essential oil containing Z-Methyl geranate as a minor component exhibited quorum-sensing inhibitory activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

From a fresh culture (18-24 hours) on a suitable agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Determination of Synergistic Effects

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Protocol: Checkerboard Assay

-

Preparation of Antimicrobial Agents:

-

Prepare stock solutions of this compound and the antibiotic to be tested.

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the antibiotic along the y-axis (rows). This creates a matrix of wells with various combinations of concentrations of the two agents.

-

-

Inoculation and Incubation:

-

Prepare and add the microbial inoculum to each well as described in the broth microdilution protocol.

-

Include controls for each agent alone.

-

Incubate the plate under appropriate conditions.

-

-

Calculation of FICI:

-

After incubation, determine the MIC of each agent alone and in combination.

-

Calculate the FICI using the following formula: FICI = FIC of agent A + FIC of agent B where: FIC of A = (MIC of A in combination) / (MIC of A alone) FIC of B = (MIC of B in combination) / (MIC of B alone)

-

Interpret the FICI value: ≤ 0.5 (synergy), > 0.5 to 4.0 (additive or indifference), > 4.0 (antagonism).

-

Potential Signaling Pathway Interactions

While direct evidence is lacking for this compound, related compounds have been shown to interfere with bacterial signaling pathways, most notably quorum sensing (QS). The inhibition of QS can lead to a reduction in the expression of virulence factors and biofilm formation. A hypothetical model for how this compound could disrupt a QS signaling pathway is presented below.

In this model, this compound could potentially act by:

-

Inhibiting the synthase enzyme responsible for producing the autoinducer signal molecule.

-

Blocking the binding of the autoinducer to its cognate receptor protein, thereby preventing the activation of downstream virulence genes.

Conclusion